Fluvastatin

Description

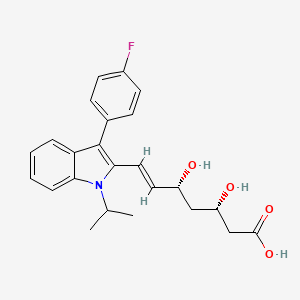

Structure

3D Structure

Propriétés

IUPAC Name |

(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLGEFLZQAZZCD-JUFISIKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020636 | |

| Record name | Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.41e-03 g/L | |

| Record name | Fluvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93957-54-1, 93957-55-2 | |

| Record name | Fluvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin sodium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L066368AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-197 °C, MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/, 194 - 197 °C | |

| Record name | Fluvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fluvastatin Chemical Synthesis and Derivatization Strategies

Enantioselective Synthesis Pathways of Fluvastatin (B1673502)

The critical challenge in synthesizing this compound lies in the precise control of the stereochemistry of the two hydroxyl groups in the heptenoic acid side chain to achieve the desired (3R,5S) configuration.

Stereo-controlled Approaches to (3R,5S)-Fluvastatin

A significant hurdle in the synthesis of this compound is achieving the correct syn-diol stereochemistry. drugbank.comresearcher.lifenih.gov Early manufacturing processes often resulted in a mixture of syn and anti isomers, necessitating complex purification steps. To overcome this, highly stereoselective methods have been developed.

One of the most successful commercial strategies involves the stereoselective reduction of a β-hydroxy ketone intermediate. Researchers at Novartis developed a process that achieves 99% syn-selectivity. researcher.lifenih.gov This reaction utilizes sodium borohydride (B1222165) as the reducing agent in the presence of diethylmethoxyboron, which acts as a chelating agent. The reaction is conducted at low temperatures (-70 to -78 °C) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727). nih.govacs.org This chelation-controlled reduction ensures the formation of the required syn-1,3-diol with high diastereoselectivity.

Another powerful approach involves asymmetric catalysis. A highly enantioselective synthesis of both (+)- and (-)-fluvastatin has been achieved through the reaction of an aldehyde with diketene. researchgate.netahajournals.org This reaction is catalyzed by a titanium complex, Ti(O-i-Pr)4, in the presence of a chiral Schiff base ligand. The choice of the Schiff base enantiomer dictates the stereochemical outcome, allowing for the synthesis of either this compound enantiomer. The resulting β-hydroxy ketoester can then be diastereoselectively reduced to the syn-1,3-diol, which after recrystallization and saponification, yields this compound with greater than 99.9% enantiomeric excess (ee). researchgate.netahajournals.org

| Stereo-controlled Method | Reagents | Key Feature | Reported Selectivity |

| Chelation-Controlled Reduction | Sodium borohydride, Diethylmethoxyboron, THF/Methanol | Forms a cyclic boronate intermediate to direct hydride attack | >98:2 (syn:anti) |

| Asymmetric Aldol (B89426) Reaction | Diketene, Aldehyde, Ti(O-i-Pr)4, Chiral Schiff Base Ligand | Chiral ligand controls the facial selectivity of the aldol addition | >99.9% ee (after workup) |

Precursor Chemistry and Stereochemistry in this compound Synthesis

The indole (B1671886) core is typically synthesized first. A common method is a variation of the Bischler-Möhlau indole synthesis, which involves the cyclization of a linear precursor under Lewis acid conditions (e.g., zinc chloride) or with polyphosphoric acid. researchgate.netnih.gov This strategy avoids potential regioselectivity issues often encountered in other indole syntheses. researchgate.net

The side chain synthesis is the most critical part regarding stereochemistry. Besides the methods mentioned above, a vinylogous Mukaiyama aldol reaction using a copper-bisoxazoline catalyst can establish the required 1,3-syn-diol stereochemistry. researchgate.net An alternative strategy involves synthesizing a six-carbon side chain synthon with the diol already in the correct syn-configuration and then attaching it to the indole core via a Wittig reaction. drugbank.com

Key precursors in many synthetic routes include:

E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal : This aldehyde serves as the indole core component to which the side chain is attached. acs.orgresearchgate.net

tert-Butyl acetoacetate : This compound provides the initial carbons for building the heptenoic acid side chain through an aldol-type condensation. researchgate.net

5-Keto-O-tert-butyl this compound : This is a crucial intermediate formed after the condensation step. researchgate.net Its keto group at position 5 is subsequently reduced to the hydroxyl group, creating the second stereocenter of the active dihydroxy form. researchgate.net The tert-butyl group acts as a protecting group for the carboxylic acid during these synthetic manipulations. researchgate.net

Synthesis of this compound Analogs and Derivatives for Research

The synthetic pathways developed for this compound are versatile and have been adapted to create a variety of analogs and derivatives for research purposes. wikipedia.org The convergent nature of many synthetic strategies, where the side chain and heterocyclic core are prepared separately and then joined, is particularly advantageous for this purpose, as it allows for the convenient attachment of the standard side chain to different heterocyclic systems. drugbank.com

Structure-Activity Relationship (SAR)-Driven Derivative Synthesis

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. These studies guide the synthesis of new derivatives to probe and optimize interactions with the HMG-CoA reductase enzyme.

Key SAR findings for this compound and other statins include:

The Dihydroxyheptanoic Acid Side Chain : This unit is the essential pharmacophore, mimicking the structure of the endogenous substrate, HMG-CoA. wikipedia.org

Stereochemistry : The (3R,5S) stereochemistry of the two hydroxyl groups is critical for potent inhibition of HMG-CoA reductase. wikipedia.orgnih.gov The (3S,5R) enantiomer is significantly less active. conicet.gov.ar

The Indole Ring System : this compound's fluorophenyl-substituted indole ring contributes to the binding affinity at the active site of the enzyme. wikipedia.org The fluorophenyl group, in particular, can form additional polar interactions, leading to tighter binding. wikipedia.org

SAR-driven synthesis focuses on modifying these key structural elements. For example, research has explored replacing the indole core with other heterocyclic systems or altering the substituents on the indole ring to investigate their impact on inhibitory potency and selectivity. drugbank.com Recent computational studies have aimed to identify this compound derivatives with potentially improved binding affinity and pharmacokinetic profiles through in silico design and subsequent synthesis. jpionline.org

Probing Molecular Recognition with this compound Derivatives

Derivatives of this compound serve as valuable tools to investigate the molecular interactions governing its recognition by HMG-CoA reductase and other potential biological targets. While specific examples of this compound-derived molecular probes are not extensively documented in primary literature, standard medicinal chemistry strategies can be applied.

The synthesis of radiolabeled this compound , for example with carbon-14, allows for quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Photoaffinity labeling is a powerful technique to identify and map the binding sites of drugs on their target proteins. chemrxiv.org This would involve synthesizing a this compound derivative containing a photoreactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety. Upon binding to HMG-CoA reductase, this probe can be activated by UV light to form a covalent bond with nearby amino acid residues in the active site. Subsequent enzymatic digestion and mass spectrometry analysis can identify the precise location of binding, providing detailed insight into molecular recognition.

Furthermore, the study of this compound's metabolites and photoproducts reveals how structural modifications affect biological activity. For instance, a benzocarbazole-like photoproduct formed upon UVA irradiation of this compound was found to be significantly more phototoxic than the parent compound, demonstrating that even unintended derivatives can have potent and distinct biological effects worthy of investigation. researchgate.net The creation of bile acid-fluvastatin conjugates has also been explored to target the drug more specifically to hepatocytes, using the cell's own bile acid uptake systems to probe and enhance liver-specific delivery. nih.gov

Molecular and Cellular Pharmacodynamics of Fluvastatin

Mechanisms of HMG-CoA Reductase Inhibition by Fluvastatin (B1673502)

This compound's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway. nih.govhelsinki.fi This pathway is responsible for the synthesis of cholesterol and other essential isoprenoids. proteopedia.org By binding to the active site of HMGCR, this compound prevents the natural substrate, HMG-CoA, from binding and being converted to mevalonic acid. nih.govmedchemexpress.com This inhibition is reversible and highly potent. helsinki.fiportlandpress.com

This compound demonstrates a high binding affinity for HMG-CoA reductase, acting as a potent competitive inhibitor. medchemexpress.commedchemexpress.com Its affinity for the enzyme is significantly higher than that of the natural substrate, HMG-CoA. While HMG-CoA binds with a Michaelis constant (Km) in the micromolar (μM) range, this compound exhibits an inhibition constant (Ki) in the nanomolar (nM) range. helsinki.finih.govmdpi.com

The half-maximal inhibitory concentration (IC50) for this compound has been reported in several studies. In a cell-free assay, this compound sodium inhibits HMG-CoA reductase activity with an IC50 of 8 nM. medchemexpress.commedchemexpress.comselleckchem.com Other studies have reported IC50 values ranging from 40 to 100 nM for human liver microsomes. tocris.comsigmaaldrich.com The dominant contribution to the binding affinity of this compound at 25°C is the entropy change. nih.govacs.org

| Parameter | Value | Context |

| IC50 | 8 nM | Cell-free assay medchemexpress.commedchemexpress.comselleckchem.com |

| IC50 | 40-100 nM | Human liver microsomes tocris.comsigmaaldrich.com |

| Inhibition Constant (Ki) | 2-250 nM | Range for various statins nih.govacs.org |

| Binding Thermodynamics | Entropy-driven | At 25°C nih.govacs.org |

This compound is classified as a Type II statin, characterized by a fluorophenyl group and an indole (B1671886) ring structure. helsinki.fimdpi.com X-ray crystallography studies have revealed the structural basis of its interaction with the catalytic domain of HMGCR. nih.gov The HMG-like moiety of this compound binds to the HMG-CoA binding site on the enzyme. nih.gov

The binding of this compound to the active site is stabilized by numerous interactions. The fluorophenyl group, a characteristic of Type II statins, forms polar interactions with the side chain of the Arg590 residue of the enzyme. helsinki.fi The heptenoic acid portion of this compound forms hydrogen bonds with several residues in the active site, including Serine 565, Glutamic acid 559, and Aspartic acid 767. proteopedia.orgresearchgate.net The indole ring and isopropyl moiety establish hydrophobic and van der Waals contacts with residues such as Met157, Val70, and Pro80. nih.gov These multiple points of contact contribute to the high-affinity binding of this compound to HMGCR. nih.gov

The binding of this compound to HMG-CoA reductase induces a notable conformational change in the enzyme's structure. nih.gov Statins, including this compound, occupy the active site, and their hydrophobic groups fit into a binding site that becomes exposed after the movement of flexible helices within the enzyme's catalytic domain. nih.gov The binding occurs in the L-domain of the HMGCR protein. mdpi.com

A key conformational change occurs in the "cis-loop," which is crucial for the HMG-binding site. proteopedia.orgbiorxiv.org The interaction of this compound's dihydroxyheptanoic acid moiety, particularly the C-1 carboxylate and C-3 hydroxyl groups, is sensitive to these conformational shifts due to a strong electrostatic field between these polar groups. mdpi.com This induced fit results in a stable enzyme-inhibitor complex that prevents the catalytic action of HMGCR. nih.gov

Downstream Molecular Consequences of HMG-CoA Reductase Inhibition

The inhibition of HMG-CoA reductase by this compound has significant downstream effects that extend beyond the reduction of cholesterol synthesis. By blocking the production of mevalonate, this compound also depletes a pool of essential isoprenoid intermediates. nih.govmdpi.com

The mevalonate pathway is responsible for producing several non-sterol isoprenoid molecules, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These molecules are vital for various cellular functions. plos.org By inhibiting HMG-CoA reductase, this compound effectively reduces the cellular synthesis of both FPP and GGPP. mdpi.comaacrjournals.org This depletion of isoprenoids is a key mechanism behind many of the cholesterol-independent, or "pleiotropic," effects of statins. mdpi.complos.org The inhibitory effects of this compound on certain cellular processes can be reversed by the addition of mevalonate, FPP, or GGPP, confirming that the drug's action is mediated through the inhibition of this pathway. nih.govplos.orgahajournals.org

FPP and GGPP serve as crucial lipid attachments for the post-translational modification of a wide range of signaling proteins, a process known as protein prenylation. nih.govmdpi.com This modification, which involves the covalent attachment of an isoprenoid moiety to a cysteine residue at the C-terminus of the target protein, is essential for the proper subcellular localization and function of these proteins. nih.govahajournals.orgmdpi.com

Key substrates for prenylation include small GTP-binding proteins from the Ras and Rho families (e.g., Ras, Rho, Rac). nih.govmdpi.com Ras proteins are typically farnesylated (using FPP), while Rho family proteins are geranylgeranylated (using GGPP). ahajournals.orgcsic.es By reducing the availability of FPP and GGPP, this compound inhibits the prenylation of these proteins. researchgate.netresearchgate.net This disruption impairs their ability to anchor to cell membranes and participate in signaling cascades that regulate numerous cellular processes, including cell growth, proliferation, and inflammatory responses. aacrjournals.orgahajournals.orgahajournals.org Studies have shown that this compound treatment leads to an accumulation of the non-prenylated forms of proteins like RhoA and Rac1. researchgate.net

Cholesterol Synthesis Regulation at the Transcriptional Level (SREBP pathway)

This compound's primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugbank.com This inhibition leads to a depletion of intracellular cholesterol, which in turn activates a sophisticated transcriptional regulatory cascade mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. arvojournals.orgresearchgate.net

Under normal cellular conditions, SREBP-2 is an inactive precursor protein tethered to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). researchgate.netmdpi.com When intracellular sterol levels decrease, as is the case with this compound treatment, the SCAP-SREBP complex is transported to the Golgi apparatus. researchgate.netmdpi.com There, two proteases, site-1 protease (S1P) and site-2 protease (S2P), sequentially cleave the SREBP-2 precursor, releasing its active N-terminal domain. researchgate.netmdpi.com

This active, soluble fragment of SREBP-2 then translocates to the nucleus, where it binds to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes. researchgate.netnih.gov This binding initiates the transcription of genes involved in cholesterol synthesis and uptake. researchgate.netmdpi.com

Key genes upregulated by the SREBP-2 pathway in response to this compound include:

HMG-CoA Reductase (HMGCR): This creates a feedback loop where the cell attempts to compensate for the enzymatic inhibition by synthesizing more of the enzyme itself. nih.gov Studies have shown that this compound treatment significantly increases hepatic mRNA levels for HMG-CoA reductase. nih.gov

HMG-CoA Synthase (HMGCS): Another crucial enzyme in the early stages of the cholesterol synthesis pathway. nih.govresearchgate.net

LDL Receptor (LDLR): Increased expression of the LDL receptor on the surface of liver cells enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, a key therapeutic effect of statins. nih.govplos.org

Research has demonstrated that this compound treatment leads to a marked increase in the mRNA levels of SREBP-2 itself, while SREBP-1 levels may remain unchanged. nih.gov This selective upregulation of SREBP-2 underscores its central role in the cellular response to statin-induced cholesterol depletion. The entire process is a homeostatic mechanism aimed at restoring intracellular cholesterol levels. researchgate.netbiorxiv.org However, this SREBP-mediated feedback response can also be a factor in statin resistance in some contexts, as the upregulation of HMGCR can counteract the inhibitory effect of the drug. researchgate.netresearchgate.net

In HepG2 cells, this compound has also been found to activate Sirtuin 6 (SIRT6), which in turn leads to increased phosphorylation of SREBP-1. nih.gov This suggests a more complex regulatory network where this compound can influence cholesterol homeostasis through multiple signaling pathways.

Molecular Pleiotropic Effects of this compound (Cellular/Mechanistic Focus)

Beyond its primary role in cholesterol reduction, this compound exhibits a range of "pleiotropic" effects, which are additional pharmacological activities that are independent of its lipid-lowering mechanism. These effects are largely attributed to the inhibition of the mevalonate pathway, which not only produces cholesterol but also a variety of non-sterol isoprenoid intermediates. These intermediates are crucial for the post-translational modification (prenylation) of numerous signaling proteins, including small GTPases like Rho, Ras, and Rac. By depleting these isoprenoids, this compound interferes with the function of these proteins, thereby influencing a wide array of cellular processes.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

This compound has been shown to enhance the activity and expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in blood vessels. NO is a critical signaling molecule with potent vasodilatory, anti-thrombotic, and anti-inflammatory properties.

The mechanisms by which this compound upregulates eNOS activity include:

Post-translational Regulation: this compound can increase the phosphorylation of eNOS at its activating serine residue (Ser1177) via the PI3K/Akt signaling pathway. This effect is linked to the inhibition of RhoA prenylation. When RhoA is not prenylated, it cannot be translocated to the cell membrane to exert its inhibitory effect on the PI3K/Akt pathway, leading to increased Akt-mediated eNOS activation.

Increased eNOS mRNA Stability: this compound can prolong the half-life of eNOS mRNA, leading to increased protein expression. This effect is also mediated by the inhibition of Rho GTPase activity.

Upregulation of eNOS Expression: By inhibiting the synthesis of mevalonate and its downstream products, this compound can lead to an increase in the transcription of the eNOS gene.

By enhancing the bioavailability of NO, this compound contributes to improved endothelial function, a key factor in preventing the progression of atherosclerosis.

Anti-inflammatory Molecular Mechanisms (e.g., NF-κB pathway modulation)

This compound exerts significant anti-inflammatory effects at the molecular level, primarily through the modulation of key inflammatory signaling pathways. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway.

NF-κB is a master transcriptional regulator of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound can interfere with this process in several ways:

Inhibition of RhoA Prenylation: The activation of NF-κB is often dependent on the activity of small GTPases like RhoA. By preventing the prenylation and subsequent membrane localization of RhoA, this compound can block downstream signaling that leads to IκB degradation.

Direct Inhibition of NF-κB Activation: Some studies suggest that statins may directly inhibit the activation of NF-κB, although the precise mechanisms are still under investigation.

Upregulation of IκB: this compound may also increase the expression of the IκB inhibitor, further preventing NF-κB translocation.

By suppressing the NF-κB pathway, this compound can reduce the expression of inflammatory mediators such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), thereby dampening the inflammatory response within the vasculature and other tissues.

Impact on Cellular Proliferation and Apoptosis Pathways (mechanistic studies)

This compound has been demonstrated to possess anti-proliferative and pro-apoptotic properties in various cell types, particularly cancer cells. These effects are intricately linked to the inhibition of the mevalonate pathway and the subsequent disruption of essential cellular processes.

Anti-proliferative Mechanisms:

Cell Cycle Arrest: The depletion of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), impairs the function of proteins critical for cell cycle progression. For instance, the inhibition of Ras and Rho prenylation can lead to cell cycle arrest at the G1/S or G2/M checkpoints. This prevents cells from entering the DNA synthesis (S) phase or mitosis (M), respectively.

Modulation of Cyclin-Dependent Kinases (CDKs): this compound can alter the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This can lead to an increase in the expression of CDK inhibitors like p21 and p27, further contributing to cell cycle arrest.

Pro-apoptotic Mechanisms:

Induction of Pro-apoptotic Proteins: this compound can induce the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance between pro- and anti-apoptotic proteins leads to increased mitochondrial outer membrane permeabilization and the release of cytochrome c.

Caspase Activation: The release of cytochrome c into the cytoplasm triggers the activation of a cascade of caspases, which are the primary executioners of apoptosis. This compound has been shown to induce the activation of caspase-3, caspase-8, and caspase-9.

Endoplasmic Reticulum (ER) Stress: In some cell lines, such as MCF-7 breast cancer cells, this compound has been shown to induce ER stress, leading to the upregulation of pro-apoptotic markers like CCAAT/enhancer-binding protein homologous protein (CHOP). nih.gov

Downregulation of Survival Signals: this compound can decrease the expression of survival signaling molecules. For example, in MCF-7 cells, it has been shown to reduce the mRNA expression of serum/glucocorticoid-regulated kinase 1 (SGK1) and caveolin-1 (B1176169) (CAV1), both of which are implicated in cell survival and proliferation. nih.gov

The combination of cell cycle arrest and induction of apoptosis makes this compound a subject of interest in cancer research, with studies exploring its potential as an adjunct to conventional chemotherapy. biorxiv.org

Immunomodulatory Effects at the Cellular Level

This compound's influence extends to the immune system, where it exerts a range of immunomodulatory effects. These effects are primarily mediated by its impact on the function of various immune cells, including T cells, B cells, and antigen-presenting cells (APCs).

The key molecular mechanisms underlying these effects include:

Inhibition of T Cell Activation and Proliferation: The activation of T cells requires the proper function of small GTPases like Ras and Rho. By inhibiting their prenylation, this compound can suppress T cell receptor (TCR) signaling, leading to reduced T cell activation and proliferation.

Modulation of Cytokine Production: this compound can alter the cytokine profile of immune cells. It has been shown to suppress the production of pro-inflammatory Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while promoting the production of anti-inflammatory Th2 cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10).

Downregulation of MHC Class II Expression: this compound can downregulate the expression of major histocompatibility complex (MHC) class II molecules on APCs. This impairs their ability to present antigens to T helper cells, thereby dampening the adaptive immune response. This effect is mediated by the inhibition of the transcriptional co-activator CIITA.

Induction of T Cell Apoptosis: Similar to its effects on cancer cells, this compound can induce apoptosis in activated T cells, which can help to resolve inflammatory responses.

These immunomodulatory properties suggest potential therapeutic applications for this compound in autoimmune diseases and organ transplantation, where a dampening of the immune response is desirable.

Effects on Angiogenesis Pathways (molecular mechanisms)

Angiogenesis, the formation of new blood vessels, is a complex process that is tightly regulated by a balance of pro- and anti-angiogenic factors. This compound has been shown to have a dual effect on angiogenesis, which appears to be context- and concentration-dependent.

Pro-angiogenic Effects:

At lower, clinically relevant concentrations, this compound can promote angiogenesis. This effect is primarily mediated by the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.

The mechanism involves the activation of the PI3K/Akt signaling pathway, which leads to increased VEGF expression and eNOS activation. The resulting increase in NO production further contributes to endothelial cell proliferation, migration, and tube formation. This pro-angiogenic effect may be beneficial in ischemic conditions, such as myocardial infarction and peripheral artery disease, where the formation of new blood vessels can help to restore blood flow.

Anti-angiogenic Effects:

At higher, supra-pharmacological concentrations, this compound can inhibit angiogenesis. This anti-angiogenic effect is attributed to the profound inhibition of the mevalonate pathway, which deprives endothelial cells of the isoprenoid intermediates necessary for their proliferation and survival.

The inhibition of RhoA and Rac1 prenylation disrupts the endothelial cell cytoskeleton, impairing their migration and ability to form capillary-like structures.

Furthermore, high concentrations of this compound can induce apoptosis in endothelial cells, further contributing to the inhibition of angiogenesis. This anti-angiogenic activity is being explored for its potential in cancer therapy, where inhibiting tumor neovascularization is a key therapeutic strategy.

The bimodal effect of this compound on angiogenesis highlights the complexity of its pleiotropic actions and underscores the importance of concentration in determining its ultimate biological effect.

Modulation of Specific Signaling Pathways (e.g., AKT, JNK, p53, MEK/ERK)

This compound, beyond its primary role in cholesterol synthesis, exerts significant influence on a variety of intracellular signaling pathways that are crucial for cell growth, proliferation, apoptosis, and inflammatory responses. Its effects are often mediated through the depletion of mevalonate pathway intermediates, which are essential for the post-translational modification and function of key signaling proteins.

AKT Pathway

The AKT (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in various cell types, often leading to an inhibition of cell growth and induction of apoptosis.

In non-small cell lung cancer (NSCLC) cells, this compound inhibits the HMGCR-driven AKT signaling pathway. aacrjournals.org This inhibition is associated with suppressed cell growth and the induction of apoptosis. aacrjournals.orgfrontiersin.org Knockdown of HMG-CoA reductase (HMGCR), the target of this compound, similarly leads to reduced phosphorylation of AKT. aacrjournals.org The mechanism involves the disruption of the Braf/MEK/ERK1/2 and PI3-K/Akt signaling cascades, which are known to mediate cell proliferation and apoptosis. aacrjournals.org

Similarly, in melanoma cells, treatment with a combination of this compound and the multikinase inhibitor sorafenib (B1663141) results in reduced levels of activated AKT. iiarjournals.orgnih.goviiarjournals.org This decrease in AKT phosphorylation contributes to the synergistic enhancement of sorafenib-mediated growth inhibition and apoptosis. iiarjournals.org In prostate cancer cells, this compound has been reported to significantly reduce the phosphorylation of both AKT and FOXO1, a downstream target of AKT, thereby promoting apoptosis. frontiersin.org

The inhibitory effect of this compound on AKT signaling is not limited to cancer cells. In mast cells, this compound selectively suppresses key FcεRI signaling pathways, including the phosphorylation of AKT. aai.org However, the context of cellular stimulation can alter the outcome. For instance, while this compound inhibits IL-33-induced AKT phosphorylation in mast cells, it can paradoxically enhance IL-33-mediated cytokine production, suggesting a complex interplay of signaling pathways. nih.gov

In triple-negative breast cancer, this compound's anti-metastatic effects are linked to the induction of autophagy through the upregulation of RhoB and subsequent inhibition of the AKT-mTOR signaling pathway. nih.gov

Table 1: Effect of this compound on the AKT Signaling Pathway in Different Cell Types

| Cell Type | Effect of this compound | Downstream Consequences | References |

| Non-Small Cell Lung Cancer (NSCLC) | Inhibition of AKT phosphorylation | Suppression of cell growth, induction of apoptosis | aacrjournals.orgfrontiersin.org |

| Melanoma | Reduction of activated AKT levels (in combination with sorafenib) | Enhanced growth inhibition and apoptosis | iiarjournals.orgiiarjournals.org |

| Prostate Cancer | Reduction of AKT and FOXO1 phosphorylation | Promotion of apoptosis | frontiersin.org |

| Mast Cells | Inhibition of FcεRI- and IL-33-induced AKT phosphorylation | Suppression of IgE-mediated responses, complex effects on IL-33 responses | aai.orgnih.gov |

| Triple-Negative Breast Cancer | Inhibition of AKT-mTOR signaling | Induction of autophagy, prevention of metastasis | nih.gov |

JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in responses to stress, apoptosis, and inflammation. This compound's influence on the JNK pathway appears to be context-dependent.

In melanoma cells, combining this compound with sorafenib leads to a significant increase in the activation of JNK. iiarjournals.orgnih.gov This enhanced JNK activation is associated with increased apoptosis, suggesting a pro-apoptotic role for JNK in this setting. iiarjournals.org

Table 2: Modulation of the JNK Signaling Pathway by this compound

| Cell Type | Effect of this compound | Downstream Consequences | References |

| Melanoma | Enhanced JNK activation (with sorafenib) | Increased apoptosis | iiarjournals.orgnih.goviiarjournals.org |

| Endothelial Cells | Modulates t-PA and PAI-1 expression via JNK | Altered plasminogen activation system | nih.gov |

| Vascular Smooth Muscle Cells | Suppression of AGE-induced JNK expression | Inhibition of proliferation, migration, and ECM accumulation | kjpp.net |

p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle, DNA repair, and apoptosis. The interaction between this compound and the p53 pathway is complex and can lead to either p53-dependent or p53-independent effects.

In some contexts, this compound can induce p21 expression in a p53-independent manner. semanticscholar.org However, in endometrial cancer cells, this compound has been shown to promote the levels of p53 and cleaved caspase-3, suggesting an activation of the apoptotic pathway involving p53. tandfonline.com This effect was linked to the upregulation of Sirtuin 6 (SIRT6). tandfonline.comtandfonline.com

Interestingly, other studies have reported that this compound can promote the degradation of p53. researchgate.net This occurs through the enhanced phosphorylation of MDM2 at Ser166, which in turn increases the binding of MDM2 to p53, targeting it for degradation. researchgate.net This effect was observed in A-204 rhabdomyosarcoma cells. researchgate.net Furthermore, low-dose this compound has been shown to selectively lower mutant p53 protein levels in breast cancer cells, which can restore an innate immune response via the cGAS-STING pathway. frontiersin.org

Table 3: this compound's Interaction with the p53 Pathway

| Cell Type | Effect of this compound | Mechanism | Downstream Consequences | References |

| Cervical Cancer (HeLa) | Induction of p21 | p53-independent | Cell cycle regulation, apoptosis, autophagy | semanticscholar.org |

| Endometrial Cancer | Increased p53 levels | Upregulation of SIRT6 | Promotion of apoptosis | tandfonline.comtandfonline.com |

| Rhabdomyosarcoma (A-204) | Promotes p53 degradation | Enhanced MDM2 phosphorylation and binding to p53 | Reduced p53 protein stability | researchgate.net |

| Breast Cancer (with mutant p53) | Lowers mutant p53 levels | Not fully elucidated | Activation of cGAS-STING pathway, restoration of innate immune response | frontiersin.org |

MEK/ERK Pathway

The MEK/ERK (also known as MAPK/ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been consistently shown to inhibit this pathway in various cancer models.

In NSCLC cells, this compound functions by inhibiting the HMGCR-driven Braf/MEK/ERK1/2 signaling pathway, contributing to the suppression of cell growth and induction of apoptosis. aacrjournals.org This is supported by findings that knockdown of HMGCR also inhibits the phosphorylation of Braf/MEK/ERK1/2. aacrjournals.org

This compound can also sensitize cancer cells to MEK inhibitors. oncotarget.com In breast cancer cells, the combination of this compound and a MEK inhibitor leads to a more significant reduction in cell growth compared to the MEK inhibitor alone. oncotarget.com This is because MEK inhibition can lead to the activation of AKT signaling, which confers resistance; this compound suppresses this MEK inhibitor-mediated activation of AKT. oncotarget.com

In vascular smooth muscle cells, this compound has been shown to inhibit AGE-induced ERK1/2 phosphorylation, which is upstream of Egr-1 and CTGF expression, thereby reducing cell proliferation and migration. kjpp.net In another study on VSMCs, this compound was found to inhibit AGE-induced proliferation and migration via an ERK5-dependent Nrf2 pathway. plos.org Furthermore, in the context of PDGF-induced VSMC dedifferentiation, this compound was found to upregulate CaV1.2 channel expression by inhibiting the ERK/p38 MAPK pathways. nih.gov

Table 4: this compound's Effects on the MEK/ERK Signaling Pathway

| Cell Type | Effect of this compound | Downstream Consequences | References |

| Non-Small Cell Lung Cancer (NSCLC) | Inhibition of Braf/MEK/ERK1/2 phosphorylation | Suppression of cell growth, induction of apoptosis | aacrjournals.org |

| Breast Cancer | Sensitizes cells to MEK inhibitors by suppressing AKT activation | Enhanced reduction in cell growth | oncotarget.com |

| Vascular Smooth Muscle Cells | Inhibition of AGE-induced ERK1/2 phosphorylation | Reduced proliferation and migration | kjpp.net |

| Vascular Smooth Muscle Cells | Activation of ERK5-dependent Nrf2 pathway | Reduced AGE-induced proliferation and migration | plos.org |

| Vascular Smooth Muscle Cells | Inhibition of ERK/p38 MAPK pathways | Upregulation of CaV1.2 channel expression | nih.gov |

Pharmacokinetic Mechanisms of Fluvastatin at the Molecular Level

Molecular Mechanisms of Fluvastatin (B1673502) Absorption

The absorption of this compound from the gastrointestinal tract is a multifaceted process involving both active, transporter-mediated mechanisms and passive diffusion. nih.govnih.gov This dual mechanism is influenced by the drug's physicochemical properties, which are intermediate between highly lipophilic statins like simvastatin (B1681759) and hydrophilic ones like pravastatin. nih.gov

A significant component of this compound's absorption, particularly its crucial uptake into hepatocytes, is mediated by specific carrier proteins. clinpgx.orgnih.gov The organic anion-transporting polypeptide (OATP) family, especially OATP1B1 (encoded by the SLCO1B1 gene), plays a major role in the hepatic uptake of many statins. nih.govmdpi.com

This compound is a substrate for OATP1B1, as well as OATP2B1 and OATP1B3. clinpgx.orgresearchgate.net These transporters facilitate the movement of this compound from the portal blood into the liver cells, its primary site of action. clinpgx.orgnih.gov This active transport is crucial for achieving therapeutic concentrations within hepatocytes. nih.gov While polymorphisms in the SLCO1B1 gene can significantly alter the pharmacokinetics of other statins, the effect on this compound appears less pronounced, suggesting the involvement of alternative uptake pathways. nih.govnih.gov Studies have indicated that the Na+-dependent taurocholate co-transporting polypeptide (NTCP) may also contribute to the hepatic uptake of this compound. nih.gov

In vitro studies using human hepatocytes and recombinant cell lines expressing specific transporters have been instrumental in elucidating these pathways. For example, research has shown significant this compound uptake in cells expressing OATP1B1, OATP2B1, or OATP1B3 compared to control cells. researchgate.net

| Transporter | Gene | Role in this compound Uptake | Significance |

|---|---|---|---|

| OATP1B1 | SLCO1B1 | Major contributor to hepatic uptake from blood. clinpgx.orgnih.gov | Primary entry route into hepatocytes, the site of action. nih.govnih.gov |

| OATP2B1 | SLCO2B1 | Contributes to hepatic uptake. clinpgx.orgresearchgate.net | Provides an additional pathway for liver accumulation. |

| OATP1B3 | SLCO1B3 | Involved in hepatic uptake. mdpi.comresearchgate.net | Works in concert with OATP1B1 to facilitate liver entry. mdpi.com |

| NTCP | SLC10A1 | Potential alternative hepatic uptake pathway. nih.gov | May compensate for reduced OATP1B1 function. nih.gov |

In addition to active transport, the physicochemical properties of this compound allow for absorption via passive diffusion across cell membranes. nih.govaip.org Passive diffusion is driven by a concentration gradient and depends on the molecule's lipophilicity and size. taylorandfrancis.com this compound's amphiphilic nature, possessing both hydrophilic and lipophilic portions, facilitates its ability to partition into and move across the lipid bilayers of cell membranes without the aid of transporters. aip.org

Distribution Dynamics of this compound within Biological Systems

Once absorbed into the systemic circulation, this compound's distribution is characterized by high plasma protein binding and preferential accumulation in the liver. nih.govnih.gov

This compound acts primarily in the liver, and its distribution is largely targeted to this organ. nih.govdrugbank.com This is a result of the efficient first-pass extraction and uptake by hepatic transporters like OATP1B1. nih.govnih.gov Studies in animal models have shown that concentrations of this compound in the liver are substantially higher than in plasma and other extrahepatic tissues. nih.govnih.gov This liver-specific accumulation is advantageous, as it maximizes the drug's inhibitory effect on HMG-CoA reductase at its primary site of action while minimizing exposure and potential effects in peripheral tissues. nih.govdrugbank.com Research has also shown that this compound can reduce macrophage accumulation in arterial lesions, suggesting some distribution to the vascular wall, which may contribute to its therapeutic effects beyond cholesterol lowering. ahajournals.org

This compound is extensively bound to plasma proteins, with the bound fraction reported to be approximately 98%. nih.govyoutube.comnih.gov The primary binding protein is albumin. wikipedia.orgderangedphysiology.com This high degree of protein binding has significant pharmacokinetic implications.

It is the small, unbound (free) fraction of the drug that is pharmacologically active and available to diffuse into tissues, interact with transporters, and be metabolized or excreted. wikipedia.org The extensive protein binding effectively creates a circulating reservoir of the drug, influences its volume of distribution, and can affect its half-life. nih.govwikipedia.org The volume of distribution for this compound is relatively small, estimated at 0.35 L/kg, which is consistent with its high protein binding and hydrophilic nature, limiting extensive distribution into extrahepatic tissues. nih.govnih.gov Importantly, at therapeutic concentrations, the binding of this compound is not significantly affected by the presence of other highly protein-bound drugs like warfarin (B611796) or glyburide. nih.govnih.gov

Biotransformation and Metabolic Pathways of this compound

This compound is almost exclusively eliminated through extensive metabolism in the liver, with very little of the parent drug excreted unchanged. clinpgx.orgdrugbank.com The biotransformation process is primarily mediated by the cytochrome P450 (CYP) system of enzymes. nih.govnih.gov

The main metabolic pathway for this compound is hydroxylation. nih.govclinpgx.org The primary enzyme responsible for this is CYP2C9, which accounts for approximately 75% of its metabolism. nih.govdrugbank.com To a lesser extent, CYP3A4 (~20%) and CYP2C8 (~5%) are also involved. nih.govdrugbank.com

This enzymatic action results in the formation of several metabolites, including 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-desisopropyl-fluvastatin. nih.govclinpgx.org

6-hydroxy and N-desisopropyl metabolites are generated exclusively by CYP2C9. nih.gov

5-hydroxy metabolite formation can be catalyzed by CYP2C9, CYP2C8, CYP2D6, and CYP3A4. nih.govnih.gov

| Enzyme | Approximate Contribution | Metabolite(s) Formed |

|---|---|---|

| CYP2C9 | ~75% nih.govdrugbank.com | 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, N-desisopropyl-fluvastatin nih.govclinpgx.org |

| CYP3A4 | ~20% nih.govdrugbank.com | 5-hydroxy-fluvastatin nih.govnih.gov |

| CYP2C8 | ~5% nih.govdrugbank.com | 5-hydroxy-fluvastatin nih.govnih.gov |

| CYP2D6 | Minor | 5-hydroxy-fluvastatin nih.gov |

Identification and Characterization of this compound Metabolites (e.g., 5-hydroxy, 6-hydroxy, N-desisopropyl)

The metabolic breakdown of this compound by CYP enzymes results in the formation of several key metabolites. nih.gov The primary metabolic reactions involve hydroxylation of the indole (B1671886) ring and N-dealkylation. drugbank.com The main identified metabolites are 5-hydroxythis compound, 6-hydroxythis compound, and N-desisopropylthis compound. nih.govdrugbank.comnih.gov

The formation of these metabolites is catalyzed by specific CYP enzymes. Both 6-hydroxythis compound and N-desisopropylthis compound are generated exclusively by CYP2C9. nih.govnih.gov In contrast, the formation of 5-hydroxythis compound is more complex, involving multiple pathways with contributions from CYP2C9, CYP3A4, CYP2C8, and even CYP2D6. nih.govnih.gov While these hydroxylated metabolites exhibit some pharmacological activity, they are present in the bloodstream as inactive conjugates (glucuronides and sulfates) and are eliminated rapidly. drugbank.com

The following table details the primary metabolites of this compound and the enzymes responsible for their formation.

| Metabolite | Formation Pathway | Primary Forming Enzyme(s) |

|---|---|---|

| 6-hydroxythis compound | Hydroxylation | CYP2C9 nih.govnih.gov |

| N-desisopropylthis compound | N-dealkylation | CYP2C9 nih.govnih.gov |

| 5-hydroxythis compound | Hydroxylation | CYP2C9, CYP3A4, CYP2C8, CYP2D6 nih.govnih.gov |

Metabolic Enzyme Induction or Inhibition by this compound

In addition to being a substrate for CYP enzymes, this compound also exhibits inhibitory effects on certain isoforms. In vitro and in vivo studies have demonstrated that this compound can inhibit the activity of CYP2C9. nih.gov Specifically, it has been shown to significantly inhibit the hydroxylation of known CYP2C9 substrates like tolbutamide (B1681337) and diclofenac. nih.govnih.gov This inhibitory potential suggests that this compound could affect the metabolism of other drugs that are primarily cleared by CYP2C9. nih.gov

Conversely, this compound's metabolism can be influenced by drugs that induce CYP enzymes. For example, the non-specific CYP inducer rifampicin (B610482) has been shown to significantly increase the oral clearance of this compound. nih.gov However, compared to other statins, this compound is considered to have a lower risk of clinically significant drug interactions due to its reliance on multiple metabolic pathways. nih.gov

Molecular Mechanisms of this compound Excretion

Following metabolism, this compound and its metabolites are eliminated from the body primarily through the biliary system, with a minor contribution from renal pathways. nih.govclinpgx.org

Biliary Excretion Pathways

The predominant route of excretion for this compound and its metabolites is via the bile into the feces. drugbank.com Approximately 90-95% of an administered dose is recovered in the feces, mostly in the form of metabolites. drugbank.comnih.govwikipedia.orgyoutube.com Less than 2% of the dose is excreted as the unchanged parent drug in the feces. drugbank.comwikipedia.org This extensive biliary excretion is a key feature of this compound's pharmacokinetic profile and contributes to its low systemic exposure. nih.gov Studies suggest that this compound is actively transported into the bile, as concentrations in the bile can be 10 to 100 times higher than in plasma. acs.org

Renal Excretion Pathways

Renal excretion plays a minor role in the elimination of this compound. Only about 5% of the administered dose is recovered in the urine. drugbank.comnih.govyoutube.com This limited renal clearance means that the pharmacokinetics of this compound are not significantly affected by renal function. nih.gov

Transporter-Mediated Efflux Mechanisms (e.g., MRPs, BCRP)

The active transport of this compound and its metabolites into the bile and potentially back into the intestine is mediated by efflux transporters. Research in rat models suggests the involvement of the Multidrug Resistance-Associated Protein 2 (MRP2) in this process. acs.orgnih.gov The transport of this compound was affected by indomethacin, an inhibitor of MRP2, suggesting that this transporter plays a role in the biliary and intestinal secretion of the drug. acs.orgnih.gov

Structure Activity Relationship Sar and Molecular Design of Fluvastatin and Analogs

Identification of Key Pharmacophoric Elements in Fluvastatin (B1673502)

The essential structural components of this compound, like all statins, are a dihydroxyheptanoic acid unit and a distinctive ring system. wikipedia.org The primary pharmacophore responsible for its inhibitory action on HMG-CoA reductase is the modified hydroxyglutaric acid component, which mimics the structure of the endogenous substrate HMG-CoA and the mevaldyl-CoA transition state intermediate. wikipedia.org This HMG-CoA-like moiety enables this compound to competitively bind to the same active site as the natural substrate. nih.gov

Key pharmacophoric elements of this compound include:

The 3,5-dihydroxyheptanoic acid side chain: This is the cornerstone of all statins, directly mimicking the HMG part of the HMG-CoA substrate. wikipedia.orgnih.gov The stereochemistry of the two hydroxyl groups at the 3R and 5R positions is crucial for inhibitory activity. wikipedia.org This specific configuration allows for optimal interaction with the amino acid residues within the cis-loop of the HMG-CoA reductase active site. nih.gov

The indole (B1671886) ring system: this compound is distinguished by its indole ring structure, which replaces the bicyclic ring found in earlier, naturally derived statins. This hydrophobic ring structure is vital for binding to the HMG-CoA reductase enzyme. nih.gov

The fluorophenyl group: Attached to the indole ring, this group contributes to the hydrophobic interactions that anchor the drug within the active site of the enzyme. nih.gov

The isopropyl group: This group, also attached to the indole ring, further enhances the hydrophobic interactions with the enzyme. nih.gov

Rational Design of this compound Derivatives for Enhanced Target Interaction

The understanding of this compound's SAR has paved the way for the rational design of derivatives with potentially improved efficacy and selectivity. The indole nucleus of this compound, in particular, has been a focal point for synthetic modifications. frontiersin.org The goal of these modifications is often to enhance the binding affinity for HMG-CoA reductase by optimizing interactions with the amino acid residues in the active site.

Strategies for the rational design of this compound derivatives often involve:

Modification of the indole ring: Introducing different substituents on the indole ring can modulate the electronic and steric properties of the molecule, potentially leading to stronger interactions with the enzyme. frontiersin.org

Replacement of the indole ring: While the indole ring is a key feature of this compound, replacing it with other heterocyclic systems can lead to novel compounds with different binding modes and potencies.

For instance, research has explored the synthesis of various indole-based heterocyclic compounds, inspired by the this compound scaffold, to evaluate their biological activities. frontiersin.org These efforts aim to create new chemical entities with superior therapeutic profiles.

Computational Chemistry and Molecular Modeling of this compound

Computational techniques have become indispensable tools in understanding the molecular interactions of this compound and in guiding the design of new analogs. These methods provide detailed insights into the binding process at an atomic level.

Molecular docking simulations are widely used to predict the binding orientation and affinity of this compound and its analogs within the active site of HMG-CoA reductase. niscpr.res.inijpsjournal.com These simulations have consistently shown that this compound binds in the catalytic pocket of the enzyme, where the HMG-CoA substrate would normally bind. biorxiv.org

Docking studies have revealed that this compound can achieve high docking scores, indicating a strong binding affinity for HMG-CoA reductase. niscpr.res.in For example, one study reported a docking score of -7.161 for this compound, which was higher than that of other synthetic statins like cerivastatin (B1668405) and rosuvastatin (B1679574). niscpr.res.in The negative value of the docking score signifies a favorable binding interaction. niscpr.res.in

Molecular dynamics (MD) simulations offer a dynamic view of the this compound-HMG-CoA reductase complex, allowing researchers to observe the conformational changes and stability of the complex over time under physiological conditions. nih.govjpionline.org These simulations provide valuable information on the flexibility of both the drug and the enzyme, as well as the persistence of key interactions.

MD simulations of the this compound-HMG-CoA reductase complex have been used to:

Assess the stability of the binding pose predicted by docking simulations. researchgate.net

Analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand to understand their dynamic behavior. jpionline.orgresearchgate.net

Identify stable hydrogen bond interactions and other key intermolecular forces that contribute to the binding affinity. researchgate.net

These simulations have confirmed the stability of this compound within the active site of HMG-CoA reductase and have provided insights into the specific amino acid residues that are crucial for maintaining the binding interaction. researchgate.netscite.ai

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound and its analogs, QSAR models can be used to predict the inhibitory potency of new, untested compounds, thereby accelerating the drug discovery process.

2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been applied to series of HMG-CoA reductase inhibitors, including this compound analogs. researchgate.net These models use various molecular descriptors, such as steric, electronic, and hydrophobic properties, to correlate with the observed biological activity. researchgate.net

A successful QSAR model can:

Predict the activity of novel compounds before they are synthesized. researchgate.net

Provide insights into the structural features that are most important for activity. researchgate.net

Guide the design of more potent and selective inhibitors.

While specific QSAR studies focusing solely on a large series of this compound analogs are not extensively detailed in the provided search results, the general application of QSAR to HMG-CoA reductase inhibitors underscores its importance in the rational design of drugs in this class. researchgate.netmdpi.com The development of robust QSAR models relies on a diverse set of compounds with accurately measured biological activities. mdpi.com

Analytical Methodologies for Fluvastatin Research and Characterization

Chromatographic Techniques for Fluvastatin (B1673502) Purity and Identification in Research

Chromatographic methods are indispensable for separating this compound from impurities, metabolites, and other components in a sample, allowing for its accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound, particularly in pharmaceutical formulations and biological fluids. researchgate.netijper.org Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Several validated RP-HPLC methods have been developed for the determination of this compound. These methods are valued for their simplicity, selectivity, and speed. researchgate.net For instance, a method using a C18 column with a mobile phase of methanol (B129727), phosphate (B84403) buffer, and acetonitrile (B52724) can achieve a retention time of approximately 7.65 minutes. researchgate.net Another established method employs a mobile phase of methanol and water (70:30, v/v) adjusted to pH 3.0, resulting in a retention time of about 4.95 minutes. tandfonline.com The use of a UV detector is standard, with detection wavelengths typically set around 235 nm, 242 nm, or 305 nm depending on the specific method. researchgate.netsphinxsai.comufrgs.br

The performance of these HPLC methods is characterized by several key parameters. Linearity is consistently high, with correlation coefficients (r²) often exceeding 0.999. researchgate.netufrgs.br The limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining the method's sensitivity. Reported LOD and LOQ values for this compound can be as low as 0.0194 µg/mL and 0.0588 µg/mL, respectively, in some methods, while others report values around 2.02 µg/mL for LOD and 6.12 µg/mL for LOQ. researchgate.nettandfonline.com

Interactive Data Table: Comparison of Published HPLC Methods for this compound Analysis

| Parameter | Method 1 researchgate.net | Method 2 tandfonline.com | Method 3 ufrgs.br | Method 4 ijper.org |

| Column | Hypersil ODS C18 | RP-18 | ODS Hypersil C18 | Symmetry C18 |

| Mobile Phase | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v) | Methanol:Water (70:30, v/v), pH 3.0 | Methanol:0.10 M Ammonium acetate (B1210297) (70:30, v/v) | Acetonitrile:0.1% Ortho phosphoric acid (50:50 v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 235 nm | Not Specified | 305 nm | 224 nm |

| Retention Time | ~7.65 min | ~4.95 min | 3.2 min | Not Specified |

| Linearity Range | 1 - 6 µg/mL | Not Specified | 2.0–320.0 µg/mL | 5-200 ng/mL |

| Correlation Coefficient (r²) | 0.9998 | > 0.999 | > 0.9998 | 0.999 |

| LOD | 0.0194 µg/mL | 2.02 µg/mL | 0.54 µg/mL | 0.5 ng/ml |

| LOQ | 0.0588 µg/mL | 6.12 µg/mL | Not Specified | 5 ng/ml |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the metabolite profiling of this compound. researchgate.net To make the non-volatile this compound molecule suitable for GC analysis, a derivatization step is necessary. This typically involves extractive alkylation with a reagent like pentafluorobenzyl bromide, followed by silylation to create a more volatile derivative. researchgate.net

In a typical GC-MS method for this compound, a capillary column with a nonpolar stationary phase, such as OV-101, is used. psu.edu The analysis is often performed under negative ion chemical ionization (NCI) conditions, which provides high sensitivity for electrophilic compounds like the derivatized this compound. researchgate.net For quantitative analysis, an isotopically labeled internal standard, such as [¹⁸O₂]-fluvastatin, is employed to ensure accuracy. researchgate.net The mass spectrometer monitors specific ions corresponding to the target analyte and the internal standard. For example, m/z 554.26 for the derivatized this compound and m/z 558.26 for the [¹⁸O₂]-labeled internal standard have been used. researchgate.net This technique allows for the sensitive and specific quantification of this compound in biological matrices like human plasma. researchgate.net

While highly effective, GC-MS methods for metabolite profiling can be influenced by matrix effects, where other components in the sample can suppress or enhance the signal of the target analyte. mdpi.com These effects are a critical consideration in method development and validation to ensure accurate quantification. mdpi.com

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and its derivatives, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. nih.gov Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. kpfu.ru

¹H NMR spectra of this compound in solution, such as D₂O, provide information on the chemical environment of each proton, with specific signals corresponding to the different atomic groups in the molecule. researchgate.net For example, the signals for the aromatic protons on the indole (B1671886) ring and the protons of the heptenoic acid side chain can be clearly identified. researchgate.net

Furthermore, advanced NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish connectivity between protons. kpfu.ruoup.com NOESY, in particular, is valuable for studying the spatial proximity of atoms, which helps in determining the three-dimensional conformation of this compound in solution and its interaction with other molecules, such as micelles used as model cell membranes. kpfu.ruresearchgate.net NMR has also been explored as a comprehensive tool that could potentially replace or supplement several analytical tests in pharmacopoeial monographs for this compound sodium. nih.gov

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation and identification of metabolites. nih.govnih.gov When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for analyzing this compound in complex mixtures like human plasma. nih.govufs.br

In electrospray ionization (ESI) mass spectrometry, this compound typically forms a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. nih.govnih.gov For this compound, the [M-H]⁻ ion is observed at a mass-to-charge ratio (m/z) of 410. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. For example, in negative ion mode, the this compound ion at m/z 410 can fragment to produce a prominent product ion at m/z 348. nih.gov In positive ion mode, the [M+H]⁺ ion at m/z 412.1911 can fragment to produce ions at m/z 266.13367 and 224.08722, among others. nih.gov This detailed fragmentation data is instrumental in the characterization of this compound and its metabolites. nih.gov

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Negative Ion ESI-MS/MS | 410 | 348 | nih.gov |

| Positive Ion LC-ESI-QFT | 412.1918625 | 224.08719, 266.13416, 394.18179 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. sphinxsai.com Key peaks include a broad O-H stretching band around 3420 cm⁻¹, indicative of the hydroxyl groups, and a C=O stretching band for the carboxylic acid at approximately 1654 cm⁻¹. sphinxsai.comrjptonline.org Other significant peaks observed in the FT-IR spectrum of this compound sodium include those at 3334, 3251, 1600, 1535, and 1415 cm⁻¹. rjptonline.org These spectral features are used to confirm the identity and purity of the compound. sphinxsai.comrjptonline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is routinely used for the quantitative analysis of this compound. researchgate.net In a sodium hydroxide (B78521) solution, this compound exhibits a well-defined absorption maximum at approximately 304 nm. researchgate.net This wavelength is commonly used for its determination in pharmaceutical formulations. researchgate.net The UV spectrum can also be used in derivative spectrophotometry to resolve this compound from its degradation products. sphinxsai.com For instance, third-derivative UV spectrophotometry allows for the determination of this compound at 318.6 nm, where its acid degradate has a zero crossing. sphinxsai.com

Biochemical and Cell-Based Assays for this compound Activity and Mechanism

Biochemical and cell-based assays are fundamental in characterizing the biological effects of this compound at the molecular and cellular levels. These assays provide critical insights into its primary mechanism of action as an HMG-CoA reductase inhibitor and its subsequent effects on cellular pathways, viability, and apoptosis.

The primary mechanism of this compound is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. sigmaaldrich.com Enzyme inhibition assays are therefore central to confirming and quantifying the potency of this compound.